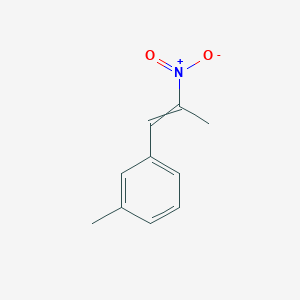
1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, featuring a methyl group and a nitroprop-1-en-1-yl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitroalkanes. The reaction typically requires a base catalyst such as potassium hydroxide or sodium hydroxide and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Reduction: Formation of 1-methyl-3-(2-aminoprop-1-en-1-yl)benzene.
Oxidation: Formation of 1-methyl-3-(2-carboxyprop-1-en-1-yl)benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-methyl-3-(2-nitroprop-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to the formation of covalent bonds with proteins and nucleic acids. This can result in the modulation of biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-nitropropene: Similar structure but with a phenyl group instead of a methyl group.
2-Nitroprop-1-en-1-ylbenzene: Lacks the methyl group on the benzene ring.
Uniqueness: 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene is unique due to the presence of both a methyl group and a nitroprop-1-en-1-yl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
IUPAC Name |
1-methyl-3-(2-nitroprop-1-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPUGJNPLSOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341740 |
Source


|
| Record name | 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86969-37-1 |
Source


|
| Record name | 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2502264.png)
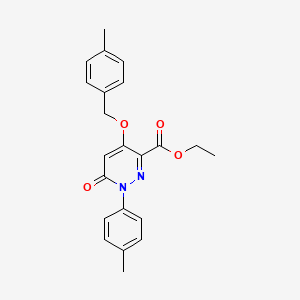
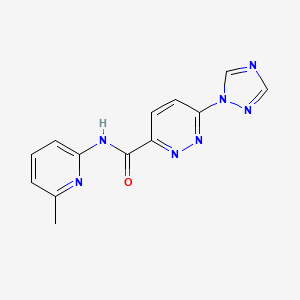
![3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid](/img/structure/B2502272.png)
![N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2502275.png)
![1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2502277.png)
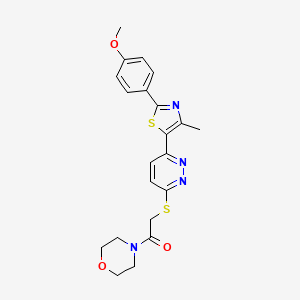
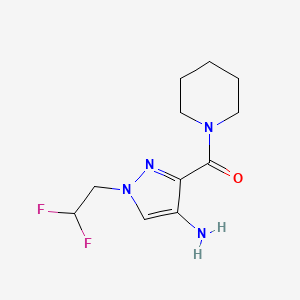
![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)
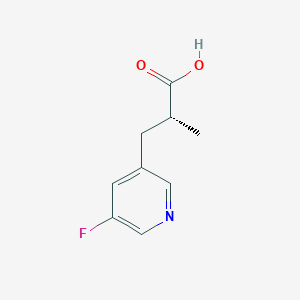
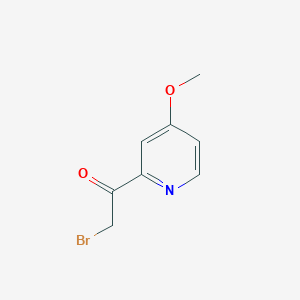
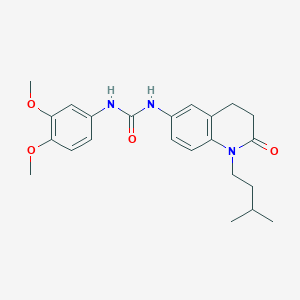
![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)
![N-[(2-fluorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2502286.png)
